Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate
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Overview
Description
Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate is an organic compound with the molecular formula C10H9Cl2NO3 It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at positions 2 and 4, and an ethyl ester group is attached to the oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,4-dichloroanilino)-2-oxoacetate typically involves the reaction of 2,4-dichloroaniline with ethyl oxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2,4-Dichloroaniline} + \text{Ethyl oxalyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ethyl oxalyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the aniline ring.
Scientific Research Applications
Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate has several scientific research applications:
Chemistry: It is used
Properties
IUPAC Name |
ethyl 2-(2,4-dichloroanilino)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c1-2-16-10(15)9(14)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUUNEWBCZFVMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324255 |
Source
|
Record name | ethyl 2-(2,4-dichloroanilino)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15313-47-0 |
Source
|
Record name | NSC406136 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-(2,4-dichloroanilino)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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